Methyl 5-bromo-1,2-oxazole-3-carboxylate
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Overview
Description
Methyl 5-bromo-1,2-oxazole-3-carboxylate is a useful research compound. Its molecular formula is C5H4BrNO3 and its molecular weight is 205.995. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the synthesis of novel compounds utilizing derivatives of oxazole, including methyl 5-bromo-1,2-oxazole-3-carboxylate, and their structural characterization. For instance, Huang et al. (2017) synthesized novel compounds, exploring their crystal structure and cytotoxicity against tumor cell lines, showing selective cytotoxicity without harming normal liver cells, indicating potential for selective antitumor applications (Huang et al., 2017).
Fluorescent Probes and Photophysical Properties
Ferreira et al. (2010) investigated the synthesis of oxazole-4-carboxylate derivatives from the methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives. The compounds exhibited high fluorescence quantum yields and moderate solvent sensitivity, making them promising candidates for use as fluorescent probes (Ferreira et al., 2010).
Antibacterial Agents with Reduced Side Effects
Research by Reck et al. (2005) found that 1,2,3-triazoles, which can be synthesized from compounds related to this compound, are promising antibacterial agents with reduced activity against monoamine oxidase A, suggesting an improved safety profile over existing treatments (Reck et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 5-bromo-1,2-oxazole-3-carboxylate is a compound that primarily targets the synthesis of isoxazoles . The compound plays a significant role in the development of new eco-friendly synthetic strategies .
Mode of Action
The interaction of this compound with its targets involves the synthesis of isoxazoles through various synthetic techniques . Most of these methods employ catalysts for cycloaddition reactions . The compound is used in the synthesis of isoxazoles, serving as an intermediate in the reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of isoxazoles . The compound contributes to the development of alternate metal-free synthetic routes, which are significant in the field of drug discovery .
Pharmacokinetics
The compound’s properties such as boiling point, density, and pka have been predicted . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the synthesis of isoxazoles . The compound serves as an intermediate in the reaction, contributing to the development of new synthetic strategies .
Properties
IUPAC Name |
methyl 5-bromo-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c1-9-5(8)3-2-4(6)10-7-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONRHRDGVHBHBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.